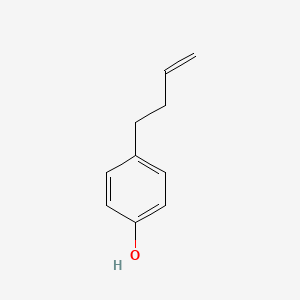

4-(3-Buten-1-yl)phenol

Descripción general

Descripción

It has a molecular formula of C10H12O and a molecular weight of 148.2 g/mol. This compound is known for its distinct aromatic properties and is used in various applications due to its chemical reactivity and biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-(3-Buten-1-yl)phenol can be synthesized through several methods. One common method involves the electrophilic aromatic substitution (EAS) reaction between phenol derivatives containing electron-donor substituents and 3-methyl-2-buten-1-ol using boron trifluoride etherate as a catalyst . This method allows for the formation of the desired product under mild conditions.

Industrial Production Methods: In industrial settings, this compound is often produced through the extraction and purification from natural sources such as essential oils of basil, cinnamon, and nutmeg. The extraction process involves steam distillation followed by purification techniques like crystallization and chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-(3-Buten-1-yl)phenol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones, which are important intermediates in various chemical processes.

Reduction: Reduction of quinones derived from this compound can yield hydroquinones.

Substitution: The hydroxyl group in this compound makes it highly reactive towards electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and nitric acid are commonly used under acidic conditions.

Major Products Formed:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated or nitrated phenols

Aplicaciones Científicas De Investigación

4-(3-Buten-1-yl)phenol has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in electrophilic aromatic substitution reactions.

Biology: It exhibits antioxidant properties and is used in studies related to free radical scavenging activity.

Medicine: Due to its biological activity, it is investigated for potential therapeutic applications, including anti-inflammatory and antineoplastic properties.

Industry: It is used in the fragrance industry for its aromatic properties and in the food industry as a flavoring agent.

Mecanismo De Acción

The mechanism of action of 4-(3-Buten-1-yl)phenol involves its interaction with various molecular targets and pathways:

Antioxidant Activity: It scavenges free radicals by donating hydrogen atoms from its hydroxyl group, thereby neutralizing reactive oxygen species.

Enzyme Inhibition: It can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.

Cellular Pathways: It affects cellular pathways related to apoptosis and cell cycle regulation, making it a potential candidate for cancer therapy.

Comparación Con Compuestos Similares

4-(3-Buten-1-yl)phenol can be compared with other similar phenolic compounds:

Eugenol: Similar in structure but with a methoxy group instead of a hydroxyl group. Eugenol is also found in essential oils and has similar aromatic properties.

Vanillin: Contains an aldehyde group instead of a butenyl group. Vanillin is widely used as a flavoring agent and has antioxidant properties.

Thymol: Contains an isopropyl group instead of a butenyl group. Thymol is known for its antiseptic properties.

Uniqueness: this compound is unique due to its butenyl side chain, which imparts distinct chemical reactivity and biological activity compared to other phenolic compounds.

Actividad Biológica

Overview

4-(3-Buten-1-yl)phenol, with the molecular formula and a molecular weight of 148.2 g/mol, is a phenolic compound characterized by a butenyl side chain. This structure endows it with significant biological activity, particularly in antioxidant, anti-inflammatory, and potential anticancer applications. The compound's properties are attributed to its ability to interact with various biological macromolecules and pathways.

Antioxidant Activity

Mechanism of Action : The antioxidant activity of this compound is primarily due to its hydroxyl group, which donates hydrogen atoms to neutralize reactive oxygen species (ROS). This property is crucial in preventing oxidative stress, a contributing factor in various diseases such as cancer and cardiovascular disorders.

Research Findings : Studies have shown that this compound exhibits significant free radical scavenging activity. For instance, it has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, which measures the ability of compounds to donate electrons or hydrogen atoms to stabilize free radicals.

Anti-inflammatory Properties

This compound has shown potential in modulating inflammatory pathways. It can inhibit specific enzymes involved in inflammation, such as cyclooxygenase (COX), thereby reducing the production of pro-inflammatory mediators.

Case Studies : In vitro studies indicated that this compound could significantly lower levels of inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This suggests its potential as a therapeutic agent for inflammatory diseases.

Anticancer Potential

The compound's interaction with cellular pathways related to apoptosis and cell cycle regulation positions it as a candidate for cancer therapy. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings : A study demonstrated that treatment with this compound led to a marked decrease in cell viability in several cancer cell lines, indicating its potential as an antineoplastic agent.

Structural Activity Relationship (SAR)

The biological activity of phenolic compounds like this compound is influenced by their structural features. The presence of the butenyl group enhances its reactivity and biological interactions compared to simpler phenolic compounds.

Bors Criteria : The antioxidant activity is further explained by the Bors criteria, which emphasize the importance of specific structural motifs for effective radical scavenging. For example:

- Presence of a catechol group increases radical stability.

- A double bond adjacent to the hydroxyl group enhances electron delocalization.

- Hydroxyl groups at specific positions facilitate additional stabilizing interactions.

Propiedades

IUPAC Name |

4-but-3-enylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8,11H,1,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAZKGRRJAULWNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.